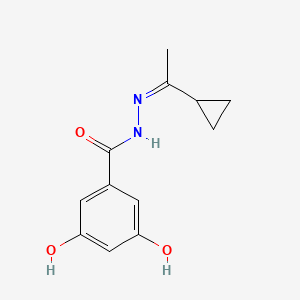![molecular formula C25H21FO6 B5361569 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate, also known as FAB-144, is a synthetic cannabinoid that has gained popularity as a research chemical in recent years. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endocannabinoids in the human body. The purpose of
作用机制
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by this compound leads to a cascade of intracellular events that ultimately result in a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, regulation of appetite, and modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. Some of these effects include the modulation of neurotransmitter release, regulation of appetite, and modulation of pain perception. This compound has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate has several advantages as a research tool. It has high affinity and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the role of the endocannabinoid system in various diseases. However, this compound also has several limitations. It is a synthetic compound that has not been extensively studied in humans, and its long-term effects on the body are not well understood.
未来方向
There are several future directions for research on 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate. One area of research could focus on the development of more selective and potent agonists of the CB1 and CB2 receptors. Another area of research could focus on the development of this compound derivatives that have improved pharmacokinetic properties. Additionally, future research could investigate the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer, neurodegenerative disorders, and metabolic disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity as a research tool in recent years. It has high affinity and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. This compound has a variety of biochemical and physiological effects on the body, making it a useful tool for studying the role of the endocannabinoid system in various diseases. However, this compound also has several limitations, and its long-term effects on the body are not well understood. Future research on this compound could focus on the development of more selective and potent agonists of the CB1 and CB2 receptors, the development of this compound derivatives with improved pharmacokinetic properties, and the potential therapeutic applications of this compound in the treatment of various diseases.
合成方法
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate is synthesized through a multi-step process that involves the reaction of 2-(4-fluorophenyl)acetic acid with 5-methoxy-2-nitrobenzaldehyde to form 2-[3-(4-fluorophenyl)acryloyl]-5-methoxybenzaldehyde. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product, this compound. The purity of the compound can be verified through various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate has been used in various scientific research studies as a tool to study the endocannabinoid system. It has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. This compound has also been used in studies investigating the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
属性
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FO6/c1-29-19-10-11-20(21(27)12-6-16-4-8-18(26)9-5-16)23(15-19)32-25(28)17-7-13-22(30-2)24(14-17)31-3/h4-15H,1-3H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUNULNMKYQQMF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)
![5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)

![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)
![N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5361512.png)

![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)


![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)
![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)